5-Amino-2-(tert-butyl)benzoic acid
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Overview
Description
5-Amino-2-(tert-butyl)benzoic acid: is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid, where the amino group is positioned at the 5th carbon and the tert-butyl group at the 2nd carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(tert-butyl)benzoic acid typically involves the nitration of 2-(tert-butyl)benzoic acid followed by reduction of the nitro group to an amino group. The nitration can be achieved using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be carried out using catalytic hydrogenation or chemical reduction methods such as using iron powder and hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group in 5-Amino-2-(tert-butyl)benzoic acid can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: 5-Nitro-2-(tert-butyl)benzoic acid.
Reduction: 5-Amino-2-(tert-butyl)benzyl alcohol.
Substitution: 5-Halo-2-(tert-butyl)benzoic acid derivatives.
Scientific Research Applications
Chemistry: 5-Amino-2-(tert-butyl)benzoic acid is used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of dyes, pigments, and polymers.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving amino acids and benzoic acid derivatives.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(tert-butyl)benzoic acid depends on its specific application. In pharmaceuticals, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the tert-butyl group can influence the compound’s hydrophobic interactions and overall stability.
Comparison with Similar Compounds
2-Amino-5-tert-butylbenzoic acid: Similar structure but with different positioning of the amino and tert-butyl groups.
2-(tert-Butyl)benzoic acid: Lacks the amino group, affecting its reactivity and applications.
5-Amino-2-methylbenzoic acid: Similar amino group positioning but with a methyl group instead of tert-butyl.
Uniqueness: 5-Amino-2-(tert-butyl)benzoic acid is unique due to the specific positioning of the amino and tert-butyl groups, which influences its chemical reactivity and potential applications. The tert-butyl group provides steric hindrance, affecting the compound’s interactions and stability, while the amino group offers sites for further functionalization and derivatization.
Properties
IUPAC Name |
5-amino-2-tert-butylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)9-5-4-7(12)6-8(9)10(13)14/h4-6H,12H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJBTWASVFUUFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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